

Thiourea-d4: A Technical Guide for Advanced Research Applications

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Compound of Interest

Compound Name: Thiourea-d4

CAS No.: 17370-85-3

Cat. No.: B095856

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This guide provides an in-depth exploration of **Thiourea-d4**, a deuterated analogue of thiourea, for researchers, scientists, and drug development professionals. Moving beyond a simple data sheet, this document elucidates the fundamental principles behind its application, offers practical guidance for its use, and contextualizes its role in modern analytical and pharmaceutical research.

Introduction: The Significance of Isotopic Labeling with Thiourea-d4

In the landscape of scientific research, particularly within drug metabolism, pharmacokinetics (DMPK), and quantitative analysis, stable isotope-labeled compounds are indispensable tools. **Thiourea-d4**, in which the four protium (^1H) atoms of the amino groups are replaced with deuterium (^2H), serves as a critical internal standard and a mechanistic probe. Its utility stems from the fact that it is chemically identical to its non-deuterated counterpart but possesses a different mass. This mass shift is easily detectable by mass spectrometry, allowing for precise differentiation and quantification.

The incorporation of deuterium can also introduce a kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger C-D bond compared to a C-H bond. This can slow down metabolic processes that involve the cleavage of this bond, making deuterated compounds like **Thiourea-d4** valuable for studying metabolic pathways and enhancing the metabolic stability of drug candidates.^{[1][2][3]}

Physicochemical Properties of Thiourea-d4

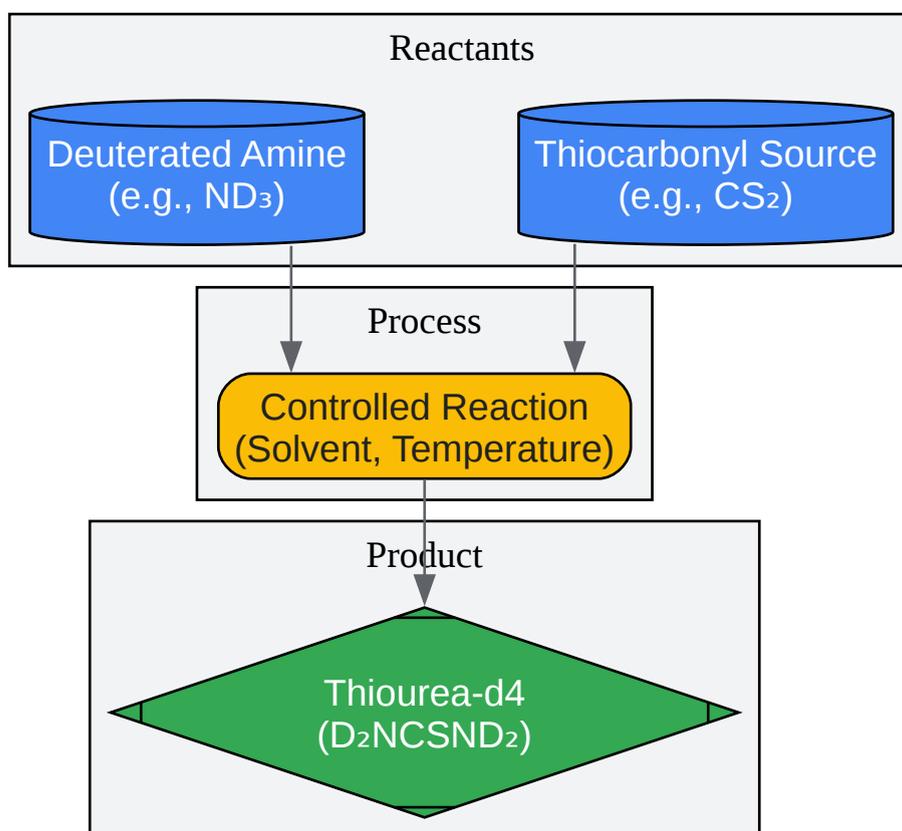
A comprehensive understanding of the physicochemical properties of **Thiourea-d4** is essential for its effective application. These properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	17370-85-3	[4][5][6][7]
Molecular Formula	CD ₄ N ₂ S	[4]
Linear Formula	D ₂ NCSND ₂	[5][6][7]
Molecular Weight	80.15 g/mol	[4][5][6]
Isotopic Purity	Typically ≥98 Atom % D	[5][6]
Melting Point	170-176 °C	[4][5][6]
Appearance	White to off-white solid	
Mass Shift from Unlabeled	M+4	[5][6]

Principles of Synthesis

While specific, proprietary synthesis methods for commercially available **Thiourea-d4** may vary, the general principles for producing thiourea derivatives are well-established. A common and versatile method involves the reaction of an isothiocyanate with a primary or secondary amine.[8][9] For the synthesis of **Thiourea-d4**, this would logically involve a deuterated amine source.

A plausible synthetic route is the reaction of a suitable thiocarbonyl donor, such as carbon disulfide or a thiophosgene equivalent, with a deuterated source of ammonia (e.g., ammonia-d₃ in a deuterated solvent) under controlled conditions. The diagram below illustrates this conceptual pathway.



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Caption: Conceptual synthesis pathway for **Thiourea-d4**.

Core Applications in Research and Drug Development

The unique properties of **Thiourea-d4** make it a valuable tool in several key areas of scientific investigation.

Internal Standard for Quantitative Mass Spectrometry

The "gold standard" for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) involves the use of a stable isotope-labeled internal standard (SIL-IS). [10] **Thiourea-d4** is an ideal SIL-IS for the quantification of unlabeled thiourea or its derivatives for several reasons:

- Co-elution: It has nearly identical chromatographic retention times to the unlabeled analyte.

- **Similar Ionization Efficiency:** It behaves almost identically in the mass spectrometer's ion source, compensating for matrix effects (ion suppression or enhancement).[10][11]
- **Correction for Sample Loss:** It accurately accounts for any loss of analyte during sample preparation and extraction.[12]

By adding a known amount of **Thiourea-d4** to every sample and standard, the ratio of the analyte's MS signal to the internal standard's MS signal is used for quantification. This ratiometric approach significantly improves the accuracy, precision, and reproducibility of the analytical method.[10][11][12]

Mechanistic Studies in Drug Metabolism

Deuteration can significantly alter the rate of metabolic reactions through the kinetic isotope effect (KIE).[1][3] If a carbon-hydrogen bond is broken in the rate-determining step of a metabolic pathway, replacing the hydrogen with deuterium will slow down the reaction. This principle is leveraged in two main ways:

- **Metabolic Pathway Elucidation:** By strategically placing deuterium on a drug candidate, researchers can determine which sites are most susceptible to metabolism. A decrease in the formation of a particular metabolite upon deuteration points to that site as a primary location of metabolic activity.
- **Improving Drug Properties:** If rapid metabolism at a specific site limits a drug's half-life or leads to the formation of toxic metabolites, deuteration of that site can enhance its metabolic stability.[1][2][13] This can lead to improved pharmacokinetic profiles, potentially allowing for lower or less frequent dosing and a better safety profile.[2][13]

While Thiourea itself has a range of biological activities, its deuterated form serves as a model compound for these studies and can be used in the development of novel thiourea-based therapeutics.[14][15][16]

Experimental Protocol: Use of Thiourea-d4 as an Internal Standard in LC-MS/MS

This section provides a representative workflow for the quantification of a thiourea-based analyte in a biological matrix (e.g., plasma) using **Thiourea-d4** as an internal standard.

Workflow Overview

Caption: LC-MS/MS quantification workflow using an internal standard.

Step-by-Step Methodology

1. Preparation of Stock Solutions:

- Prepare a 1 mg/mL stock solution of the thiourea analyte in a suitable solvent (e.g., methanol).
- Prepare a 1 mg/mL stock solution of **Thiourea-d4** (Internal Standard, IS) in the same solvent.

2. Preparation of Working Solutions:

- Calibration Standards: Serially dilute the analyte stock solution to create a series of calibration standards covering the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).
- Internal Standard Working Solution: Prepare a working solution of **Thiourea-d4** at a fixed concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

- Aliquot 50 μ L of each sample (calibration standards, quality controls, and unknown samples) into a 1.5 mL microcentrifuge tube.
- To each tube, add 10 μ L of the Internal Standard working solution (100 ng/mL **Thiourea-d4**). Vortex briefly.
- Add 150 μ L of ice-cold acetonitrile to each tube to precipitate proteins.
- Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.

4. Centrifugation and Supernatant Transfer:

- Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Carefully transfer 100 μ L of the clear supernatant to a new set of vials for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

- LC Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to ensure separation from matrix components.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- MS/MS Conditions (Multiple Reaction Monitoring - MRM):
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for the analyte.
- MRM Transitions:
- Analyte: Q1 (Precursor Ion) -> Q3 (Product Ion)
- **Thiourea-d4** (IS): Q1 (Precursor Ion, M+4) -> Q3 (Product Ion)
- Optimize collision energy and other source parameters for maximum signal intensity for both transitions.

6. Data Processing and Quantification:

- Integrate the chromatographic peak areas for both the analyte and the **Thiourea-d4** MRM transitions.
- Calculate the Peak Area Ratio (Analyte Area / IS Area) for all samples.
- Generate a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards.
- Determine the concentration of the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Safety and Handling

Thiourea and its derivatives require careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) for **Thiourea-d4** should always be consulted, the safety profile is expected to be very similar to that of unlabeled thiourea.

- Hazards: Harmful if swallowed. Suspected of causing cancer. Suspected of damaging fertility or the unborn child. Toxic to aquatic life with long-lasting effects.[4][5]
- Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and safety glasses with side shields.[4][6]

- Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.[4][17]
Wash hands thoroughly after handling.[4][17]
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[4][6]

Conclusion

Thiourea-d4 is a powerful and versatile tool for researchers in analytical chemistry and drug development. Its primary role as an internal standard ensures the generation of high-quality, reliable quantitative data from LC-MS analyses. Furthermore, its application in metabolic studies, leveraging the kinetic isotope effect, provides invaluable insights into drug candidate stability and biotransformation pathways. A thorough understanding of its properties, principles of application, and proper handling is key to unlocking its full potential in advancing scientific discovery.

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